cIAP1 Ligand-Linker Conjugates 6 (hydrochloride)
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Overview
Description
cIAP1 Ligand-Linker Conjugates 6 (hydrochloride) is a compound that combines an inhibitor of apoptosis protein ligand for the E3 ubiquitin ligase and a proteolysis-targeting chimera linker. It is utilized for the purpose of designing specific and non-genetic inhibitors of apoptosis protein eliminators . This compound is particularly significant in the field of oncology due to its potential to induce programmed cell death and enhance the cytotoxic effects of chemotherapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cIAP1 Ligand-Linker Conjugates 6 (hydrochloride) involves the combination of an inhibitor of apoptosis protein ligand with a proteolysis-targeting chimera linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves multiple steps of organic synthesis, including the formation of amide bonds and the incorporation of various functional groups .
Industrial Production Methods
Industrial production methods for cIAP1 Ligand-Linker Conjugates 6 (hydrochloride) are not widely documented.
Chemical Reactions Analysis
Types of Reactions
cIAP1 Ligand-Linker Conjugates 6 (hydrochloride) can undergo various types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the functional groups present in the linker.
Reduction: Reduction reactions can occur, especially at the carbonyl groups.
Substitution: The compound can participate in substitution reactions, particularly at the amide and ester linkages
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
cIAP1 Ligand-Linker Conjugates 6 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used in the design and synthesis of specific and non-genetic inhibitors of apoptosis protein eliminators.
Biology: Utilized in studies related to protein degradation and cellular apoptosis.
Medicine: Investigated for its potential in cancer therapy due to its ability to induce programmed cell death and enhance the effects of chemotherapeutic agents.
Industry: Employed in the development of novel therapeutic agents and drug discovery .
Mechanism of Action
The mechanism of action of cIAP1 Ligand-Linker Conjugates 6 (hydrochloride) involves the inhibition of cellular inhibitors of apoptosis protein 1. This inhibition leads to the induction of programmed cell death and potentiates the cytotoxic effects of chemotherapeutic agents. The compound targets the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of specific proteins involved in cell survival pathways.
Comparison with Similar Compounds
Similar Compounds
- Pomalidomide-C4-NH2 hydrochloride
- Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride
- Pomalidomide-amino-PEG5-NH2
- Thalidomide-NH-C6-NH2
- Thalidomide-NH-amido-C6-NH2 hydrochloride
Uniqueness
cIAP1 Ligand-Linker Conjugates 6 (hydrochloride) is unique due to its specific design as a proteolysis-targeting chimera that combines an inhibitor of apoptosis protein ligand with a proteolysis-targeting chimera linker. This design allows for targeted protein degradation, making it a valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C39H52ClN3O9 |
---|---|
Molecular Weight |
742.3 g/mol |
IUPAC Name |
2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C39H51N3O9.ClH/c1-27(2)24-35(38(45)50-23-22-49-21-20-48-19-18-47-17-16-40)41-37(44)36(43)34(25-28-10-4-3-5-11-28)42-39(46)51-26-33-31-14-8-6-12-29(31)30-13-7-9-15-32(30)33;/h3-15,27,33-36,43H,16-26,40H2,1-2H3,(H,41,44)(H,42,46);1H/t34-,35+,36+;/m1./s1 |
InChI Key |
BCWYAONZNOFMFW-CFYBNPANSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OCCOCCOCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |
Canonical SMILES |
CC(C)CC(C(=O)OCCOCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |
Origin of Product |
United States |
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